molecular formula C17H24N2O B5656499 3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B5656499
M. Wt: 272.4 g/mol
InChI Key: XLJRRPSIEOLGNH-RMKNXTFCSA-N
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Description

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one (hereafter referred to as the target compound) is a chalcone derivative characterized by an α,β-unsaturated ketone scaffold. Its structure includes a 4-isopropylphenyl group at the β-position and a 4-methylpiperazine moiety at the α-position. Chalcones are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14(2)16-7-4-15(5-8-16)6-9-17(20)19-12-10-18(3)11-13-19/h4-9,14H,10-13H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJRRPSIEOLGNH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 4-isopropylbenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance cytotoxicity, likely by increasing electrophilicity of the α,β-unsaturated system.
  • Hydroxyl groups (e.g., in ) facilitate radiolabeling with 99mTc, enabling imaging applications.
  • 4-Methylpiperazine in the target compound improves blood-brain barrier penetration, critical for CNS-targeted enzyme inhibition .

Modifications in the Piperazine Moiety

Table 2: Piperazine Substitutions and Physicochemical Properties

Compound Name Piperazine Substituent Molecular Weight LogP* Solubility (mg/mL)
Target compound 4-Methyl 335.45 3.1 0.12 (PBS, pH 7.4)
(E)-3-(4-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazine] 2-Methoxyphenyl 379.44 2.8 0.25 (DMSO)
1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 5-Nitrofuran 265.27 1.9 0.45 (Ethanol)

Key Observations :

  • Methyl groups (target compound) optimize lipophilicity for CNS penetration.
  • Methoxy groups () increase solubility in organic solvents but reduce enzymatic affinity.
  • Nitrofuran substituents () lower molecular weight and logP, favoring antimicrobial over CNS activities.

Quantum Chemical and Physicochemical Analysis

Density functional theory (DFT) studies reveal that the target compound’s HOMO-LUMO gap (-8.723 eV) is narrower than analogs like (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (-5.386 eV), indicating higher reactivity . This aligns with its superior enzyme inhibition kinetics (IC50 MAO-B: 0.42 µM; AChE: 1.12 µM) compared to hydroxyphenyl derivatives (IC50 > 10 µM) .

Biological Activity

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by its dual functional groups, which are believed to contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O. Its structure features a chalcone backbone with an isopropylphenyl substituent and a piperazine group. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound has been shown to inhibit various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in neurodegenerative diseases such as Alzheimer's.
  • Antioxidant Properties : Studies indicate that chalcone derivatives possess antioxidant properties, which help in mitigating oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeIC50 Value (µM)Reference
MAO-B InhibitionEnzymatic Assay0.71
AChE InhibitionEnzymatic Assay2.26
Antioxidant ActivityDPPH Scavenging AssayNot specified
Antimicrobial ActivityDisk Diffusion MethodZone of Inhibition

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study explored the neuroprotective effects of similar chalcone derivatives in cellular models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • In Silico Studies : Computational docking studies have identified potential interactions between this compound and key enzymes involved in metabolic pathways, providing insights into its mechanism of action at the molecular level .

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